Product packaging for Furo[2,3-b]pyridine-2-carboxylic acid(Cat. No.:CAS No. 34668-26-3)

Furo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1590980
CAS No.: 34668-26-3
M. Wt: 163.13 g/mol
InChI Key: IZLZCXOWFDCZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Furan-Pyridine Heterocycles in Synthetic and Medicinal Chemistry Research

Fused heterocyclic compounds, which incorporate two or more rings, are cornerstones of modern medicinal chemistry and materials science. ias.ac.in Among these, the fusion of a furan (B31954) ring with a pyridine (B92270) ring to form furopyridines has garnered significant attention from researchers. ias.ac.in These structures combine the electron-rich nature of the furan ring with the electron-deficient pyridine ring, creating a unique electronic environment that is advantageous for biological interactions. nih.gov

The Furo[2,3-b]pyridine (B1315467) scaffold, also known as 7-azabenzofuran, is considered a "privileged structure" in drug development. researchgate.net This designation is due to its ability to serve as a versatile template for the synthesis of compounds that can interact with a wide range of biological targets. researchgate.net The rigid, planar structure of the fused rings allows for more efficient binding to enzymes and receptors, a desirable trait in the design of new therapeutic agents. ias.ac.in

In academic research, derivatives of the furo[2,3-b]pyridine core have demonstrated a broad spectrum of biological activities. These include potential applications as kinase inhibitors, which are crucial in cancer therapy, as well as antiproliferative, antitumor, and antimicrobial agents. researchgate.netnih.gov For instance, certain furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, which play a critical role in cellular signal transduction and are often deregulated in diseases like cancer. nih.gov The scaffold's utility is further highlighted by its use in developing agents against multidrug-resistant Mycobacterium tuberculosis and as inhibitors of the EGFR and AKT kinases. nih.gov

Overview of Furo[2,3-b]pyridine-2-carboxylic Acid as a Core Scaffold

This compound serves as a key chemical intermediate and a fundamental building block in the synthesis of more complex, biologically active molecules. The carboxylic acid group at the 2-position of the furo[2,3-b]pyridine ring system is a versatile functional handle. It allows for a variety of chemical transformations, most notably the formation of amides, esters, and other derivatives.

Research has demonstrated the utility of this scaffold in creating libraries of compounds for biological screening. For example, Furo[2,3-b]pyridine-2-carboxamides, synthesized from the corresponding carboxylic acid, have been investigated for their antiproliferative activity against numerous cancer cell lines. nih.gov The synthesis of the parent furo[2,3-b]pyridine ring itself has been achieved through multi-step sequences starting from precursors like 5-nitrothis compound, which involves decarboxylation as a key step. capes.gov.br This underscores the importance of the carboxylic acid functionality in synthetic strategies aimed at either modifying the core or creating the unsubstituted ring system. The ability to readily derivatize the carboxylic acid group makes this compound an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Historical Context and Evolution of Research on Furo[2,3-b]pyridines

While interest in furopyridine derivatives is not new, with some early synthetic work dating back to the 1970s, the intensity of research has grown substantially in recent decades. researchgate.netacs.org Initial studies focused on the fundamental synthesis and characterization of the furo[2,3-b]pyridine ring system. capes.gov.bracs.org

Over the past 15 to 20 years, there has been a marked increase in publications as the scaffold's potential as a pharmacophore has been more widely recognized. researchgate.net This evolution has been driven by the need for novel molecular frameworks in drug discovery to address challenges such as drug resistance and the demand for more selective therapeutics. nih.gov Modern synthetic organic chemistry has enabled the development of more concise and scalable routes to the furo[2,3-b]pyridine core, facilitating its use in extensive medicinal chemistry programs. nih.gov For example, a 4-step, high-yielding, and scalable synthesis has been developed to produce a furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions, suitable for chemoselective cross-coupling reactions. nih.gov This advancement allows researchers to rapidly generate a diverse range of derivatives for biological evaluation, accelerating the pace of discovery in this area. nih.gov The focus has shifted from simple synthesis to the strategic design and preparation of polycondensed derivatives and functionally substituted analogues with tailored biological activities. researchgate.net

Research Data Tables

Table 1: Examples of Biologically Active Furo[2,3-b]pyridine Derivatives

This table presents selected examples of furo[2,3-b]pyridine derivatives and their reported biological activities based on academic research findings.

Derivative Class Specific Example Reported Biological Activity Reference
Furo[2,3-b]pyridine-2-carboxamides 3-methoxyphenylcarboxamide derivative Antiproliferative activity against melanoma and breast cancer cell lines. nih.gov nih.gov
Substituted Furo[2,3-b]pyridines General Scaffold Inverse agonists of the cannabinoid receptor (CB1R). researchgate.net researchgate.net
Substituted Furo[2,3-b]pyridines General Scaffold Antiproliferative activity against various cancer cell lines. researchgate.net researchgate.net
Specific Furo[2,3-b]pyridine Compound 8 (as designated in source) Activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov nih.gov
Specific Furo[2,3-b]pyridine Compound 9 (as designated in source) Epidermal Growth Factor Receptor (EGFR) inhibitor. nih.gov nih.gov
Specific Furo[2,3-b]pyridine Compound 10 (as designated in source) AKT kinase inhibitor. nih.gov nih.gov

Table 2: Key Synthetic Approaches to the Furo[2,3-b]pyridine Core

This table outlines some of the fundamental synthetic strategies employed in academic literature to construct the Furo[2,3-b]pyridine heterocyclic system.

Starting Material(s) Key Reaction Type(s) Description Reference
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate Deamination, Hydrolysis, Decarboxylation A multi-step route to the unsubstituted furo[2,3-b]pyridine. capes.gov.br capes.gov.br
5-Nitrothis compound Decarboxylation, Reduction, Deamination An alternative multi-step route to the unsubstituted furo[2,3-b]pyridine. capes.gov.br capes.gov.br
2,5-Dichloronicotinic acid and tert-butyl 2-hydroxyacetate SNAr-cyclisation A concise, scalable 4-step synthesis to a difunctionalized core for cross-coupling. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B1590980 Furo[2,3-b]pyridine-2-carboxylic acid CAS No. 34668-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZCXOWFDCZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577828
Record name Furo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-26-3
Record name Furo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Furo 2,3 B Pyridine 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to the Furo[2,3-b]pyridine (B1315467) Core

Traditional methods for constructing the furo[2,3-b]pyridine scaffold have laid the groundwork for the synthesis of more complex derivatives. These established routes often involve the formation of the fused ring system from appropriately substituted pyridine (B92270) precursors.

Cyclization reactions of suitably designed precursors represent a fundamental approach to the furo[2,3-b]pyridine core. One such method involves the thermolysis of an azide (B81097) precursor. For instance, the thermolysis of methyl 2-azido-3-(3-furyl)propenoate in boiling toluene (B28343) leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com Although this example leads to a furo[2,3-b]pyrrole, the underlying principle of thermal cyclization of an azide to form a new heterocyclic ring is a relevant strategy. Another example of a cyclization approach is the intramolecular Diels-Alder reaction between a triazine and an alkyne, which yields a dihydrofuro[2,3-b]pyridine that can be subsequently oxidized to the aromatic furo[2,3-b]pyridine. nih.gov

A notable example of a cyclization reaction to form the furo[2,3-b]pyridine core is outlined below:

PrecursorReagents and ConditionsProductYield
Methyl 2-azido-3-(3-furyl)propenoateToluene, heatMethyl 6H-furo[2,3-b]pyrrole-5-carboxylateNot specified

This table showcases a representative cyclization reaction. Note that the product is a furo[2,3-b]pyrrole, illustrating the general strategy.

Nucleophilic aromatic substitution (SNAr) on a pyridine ring, followed by an intramolecular cyclization, is a widely employed and robust strategy for the synthesis of furo[2,3-b]pyridines. nih.gov This two-step process typically involves the displacement of a leaving group, often a halogen at the 2-position of the pyridine ring, by a nucleophile that contains a functionality capable of subsequent ring closure.

A common approach starts with a 2-halopyridine derivative. For example, the reaction of a 2-chloronicotinic acid derivative with an alkoxide, such as that derived from ethyl 2-hydroxyacetate, proceeds via an SNAr reaction to displace the chloride. nih.gov The resulting intermediate then undergoes an intramolecular cyclization to afford the furo[2,3-b]pyridine scaffold. nih.gov The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, with fluorine being the most activating leaving group. sci-hub.senih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov

A representative SNAr and cyclization sequence is detailed in the following table:

Pyridine PrecursorNucleophile/ReagentsConditionsProductYield
Ethyl 2,5-dichloronicotinateEthyl 2-hydroxyacetate, NaHTHF, 0-70 °CEthyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylate88% nih.gov

This table illustrates a specific example of the SNAr/cyclization strategy for the synthesis of a functionalized furo[2,3-b]pyridine.

This methodology has proven to be scalable, allowing for the gram-scale synthesis of furo[2,3-b]pyridine derivatives. nih.gov

The use of pyridine N-oxides provides an alternative and effective pathway to substituted furo[2,3-b]pyridines. nih.govresearchgate.net This strategy leverages the unique reactivity of the N-oxide functionality to facilitate the introduction of substituents and subsequent cyclization. Pyridine N-oxides are more electron-rich than their parent pyridines, which can influence the regioselectivity of reactions. youtube.com

One approach involves the intramolecular cyclization of C3-substituted pyridine N-oxides under mild, metal-free conditions to produce 2,3-disubstituted furo[2,3-b]pyridines in good yields. researchgate.net Another strategy involves the reaction of pyridine N-oxides with alkynes, which can lead to pyridines alkylated at the 3-position through an intramolecular Cope-type rearrangement, ultimately setting the stage for furan (B31954) ring formation. youtube.com Additionally, heating pyridine N-oxides with reagents like acetic anhydride (B1165640) can lead to the introduction of functional groups that can be precursors for cyclization. youtube.com

A general representation of this synthetic strategy is the construction of 2,3-substituted furo[2,3-b]pyridines from C3-substituted pyridine N-oxides, which has been shown to be a concise and efficient method. researchgate.net

Advanced and Scalable Synthetic Approaches for Furo[2,3-b]pyridines

To overcome some of the limitations of classical methods and to access a wider range of structurally diverse furo[2,3-b]pyridines, advanced synthetic approaches, particularly those utilizing transition-metal catalysis, have been developed.

Transition-metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, and the construction of the furo[2,3-b]pyridine core is no exception. Palladium-catalyzed reactions, in particular, have been extensively explored.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are highly effective for forming carbon-carbon bonds and have been successfully applied to the synthesis of furo[2,3-b]pyridines. nih.gov These reactions offer mild conditions and broad functional group tolerance.

The Sonogashira coupling involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction has been utilized in one-pot syntheses of furopyridines, where a Sonogashira coupling is followed by a Wacker-type heteroannulation to construct the fused ring system. nih.gov For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes can be achieved using a palladium catalyst to furnish 2-amino-3-alkynyl pyridines, which are versatile intermediates for further cyclization. scirp.org

A recent development describes a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes through a cyclization and N-H/C annulation process. researchgate.netacs.orgnih.gov This method involves the concurrent formation of both the furan and pyridine rings.

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an aryl or vinyl halide or triflate. libretexts.org This reaction is known for its operational simplicity and has been used in the synthesis of complex molecules containing pyridine rings. researchgate.netdicp.ac.cn While specific examples directly leading to furo[2,3-b]pyridine-2-carboxylic acid via a Suzuki-Miyaura coupling as the key ring-forming step are less commonly detailed in the initial search results, the general utility of this reaction for constructing biaryl systems, which can be precursors to fused heterocycles, is well-established. The synthesis of 2-arylpyridines, for example, can be achieved through the Suzuki-Miyaura coupling of 2-pyridylboronates. researchgate.net

The following table provides a general overview of the components in these palladium-catalyzed reactions:

ReactionAryl/Vinyl Halide or TriflateCoupling PartnerCatalyst System
Sonogashira Aryl/Vinyl-X (X = I, Br, Cl, OTf)Terminal Alkyne (H−≡−R)Pd catalyst (e.g., [Pd(PPh₃)₂Cl₂]), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine)
Suzuki-Miyaura Aryl/Vinyl-X (X = I, Br, Cl, OTf)Organoboron Compound (R'-B(OR)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)

This table summarizes the key components of the Sonogashira and Suzuki-Miyaura cross-coupling reactions.

These advanced methodologies provide efficient and flexible routes to functionalized furo[2,3-b]pyridines, enabling the synthesis of a wide range of derivatives for various applications.

Transition-Metal Catalyzed Methodologies

Pd(II)-Catalyzed Annulation Reactions from β-Ketodinitriles and Alkynes

A notable method for the synthesis of the furo[2,3-b]pyridine skeleton involves a Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes. acs.orgnih.gov This process is distinguished by an elegant N–H/C annulation, where both nitrile groups of the β-ketodinitrile participate in the reaction. acs.orgresearchgate.net The concurrent formation of both the furan and pyridine rings in a single operation represents a significant feature of this methodology, involving the creation of C–C, C=C, C–O, C–N, and C=N bonds. acs.orgnih.gov

The reaction is typically initiated by coupling a β-ketodinitrile with an alkyne, such as diphenylacetylene, in the presence of a catalytic system. acs.org Initial optimization studies identified a combination of Pd(OAc)₂, 2,2′-bipyridine as a ligand, and p-toluenesulfonic acid (PTSA·H₂O) in 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures as effective conditions for this transformation. acs.org This protocol's utility has been demonstrated through various postsynthetic modifications, highlighting its applicability in generating a library of substituted furo[2,3-b]pyridines. acs.org

Table 1: Optimized Conditions for Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridine

Parameter Condition Reference
Catalyst Pd(OAc)₂ (5 mol %) acs.org
Ligand 2,2′-bipyridine (5 mol %) acs.org
Acid p-toluenesulfonic acid (PTSA·H₂O) (2 equiv) acs.org
Solvent 1,2-dichloroethane (DCE) acs.org
Temperature 120 °C acs.org
Atmosphere N₂ acs.org

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like furo[2,3-b]pyridines from simple starting materials in a single pot. acsgcipr.org While direct MCRs for this compound are not extensively documented in the provided context, related structures have been synthesized using such strategies. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving heterocyclic amidines, aldehydes, and isonitriles, has been shown to produce the isomeric furo[2,3-c]pyridine (B168854) skeleton when pyridoxal (B1214274) is used as the aldehyde component. nih.gov

In a related approach, a Pd(II)-catalyzed three-component synthesis has been developed to produce furo[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes. nih.gov Furthermore, pyridine-2-carboxylic acid itself has been employed as an efficient organocatalyst in the MCR synthesis of pyrazolo[3,4-b]quinolinones, demonstrating the utility of such protocols in generating fused pyridine systems. rsc.org These examples underscore the potential of MCRs for the streamlined synthesis of diverse heterocyclic scaffolds. acsgcipr.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. mdpi.comrsc.org This technology has been successfully applied to the synthesis of various fused pyridine derivatives.

For example, a one-pot, three-component synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, which are thieno-analogs of the target furo-pyridine system, was efficiently conducted using microwave irradiation. researchgate.net The optimal conditions for this tandem reaction, involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, dimethylformamide-dimethylacetal, and various amines, were achieved in dioxane at 110 °C, with reaction times of only 40-60 minutes. researchgate.net Similarly, solvent-free microwave-assisted reactions have been used to prepare novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, showcasing the environmental and efficiency benefits of this approach. unr.edu.ar The synthesis of various other heterocyclic systems, including pyrrolo[2,3-b]pyrrole (B13429425) derivatives, has also been effectively expedited through microwave heating. nih.gov

Gram-Scale Synthesis and Optimization Strategies

The demand for significant quantities of furo[2,3-b]pyridines for medicinal chemistry research has driven the development of robust, scalable synthetic routes. nih.govresearchgate.net A concise, four-step synthesis amenable to multi-gram scale production has been described, which provides a furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions for further modification via cross-coupling reactions. nih.govresearchgate.net

The optimization of this route was crucial for its success on a larger scale. nih.gov A key challenge was the one-pot hydrolysis of a 2-position ester followed by decarboxylation. nih.gov Initial attempts using bases like lithium hydroxide (B78521) or potassium trimethylsilanolate, or acidic conditions with 6 M HCl, resulted in moderate or variable yields. nih.gov A strategic shift to an acid-labile tert-butyl ester proved highly effective. nih.gov The synthesis began with the conversion of 2,5-dichloronicotinic acid to its tert-butyl ester, which then underwent a tandem SNAr-cyclization reaction with the deprotonated form of tert-butyl 2-hydroxyacetate. nih.gov The resulting furo[2,3-b]pyridine product was then treated with trifluoroacetic acid (TFA), which cleanly mediated both the tert-butyl ester cleavage and subsequent decarboxylation in excellent yield. nih.gov Notably, these three steps were performed on a gram scale without requiring purification by column chromatography, a significant advantage for large-scale synthesis. nih.gov

Table 2: Optimization of a Key Hydrolysis-Decarboxylation Step

Entry Conditions Yield Reference
1 i) 10 eq. LiOH, THF, H₂O, 60 °C, 16 h ii) 3 M HCl, 100 °C, 1 h 46% nih.gov
2 6 M HCl, dioxane (1:2), 100 °C, 6 h 57% nih.gov
3 i) KOSiMe₃, THF, 60 °C, 16 h, ii) 4 M HCl, 1 h, 100 °C 63% nih.gov
4 TFA mediated tert-butyl ester cleavage and decarboxylation 89% nih.gov

Derivatization of this compound Functionality

The carboxylic acid group at the 2-position of the furo[2,3-b]pyridine ring is a key handle for introducing structural diversity. Standard organic transformations such as esterification and amidation are commonly employed to generate libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters or amides is a fundamental derivatization strategy. Esterification can be achieved through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com Conversely, the hydrolysis or saponification of an ester back to the carboxylic acid is also a common transformation, often used as a deprotection step in a larger synthetic sequence. nih.gov

Amidation reactions are also crucial for derivatization. For instance, 3-amino-furo[2,3-b]pyridines bearing a carbonyl moiety at the 2-position can be reacted with reagents like dimethylformamide/phosphoroxide chloride to yield formamidines. nih.gov More generally, carboxylic acids are converted to amides by activation with a coupling reagent followed by reaction with a primary or secondary amine.

Introduction of Diverse Substituents (e.g., Trifluoromethyl Group)

The introduction of specific substituents, such as a trifluoromethyl (CF₃) group, onto the furo[2,3-b]pyridine scaffold is a key strategy in medicinal chemistry. mdpi.com The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov

A series of novel trifluoromethyl-substituted furo[2,3-b]pyridine derivatives have been prepared starting from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine. nih.gov This precursor was used to synthesize a variety of compounds, including those functionalized with oxadiazoles, which were then evaluated for potential biological activity. nih.gov The synthesis of such fluorinated analogues demonstrates the importance of incorporating fluorine-containing moieties to modulate the physicochemical and pharmacological properties of the parent compound. mdpi.comresearchgate.net

Functionalization through C-H Activation (e.g., C-H Amination, Borylation)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the introduction of new functional groups onto a molecular scaffold without the need for pre-functionalized starting materials. rsc.org This approach is particularly valuable for the modification of heterocyclic cores like furo[2,3-b]pyridine. For the furo[2,3-b]pyridine system, which contains an electron-rich furan ring fused to an electron-deficient pyridine ring, C-H activation offers a direct route to derivatives functionalized at specific positions, which would otherwise be challenging to access. nih.govbeilstein-journals.org Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is central to these transformations. rsc.orgtandfonline.com

C-H Amination

Transition metal-catalyzed C-H amination provides a direct method for the formation of C-N bonds, which are crucial in many pharmacologically active compounds. tandfonline.comtandfonline.com While specific examples detailing the C-H amination of this compound are not extensively documented, the methodologies developed for other N-heterocycles are highly applicable. tandfonline.comtandfonline.com Rhodium-based catalysts, in particular, have shown remarkable versatility in promoting both intra- and intermolecular C-H amination reactions. nih.govthieme-connect.com

These reactions typically involve a rhodium catalyst, such as [RhCp*Cl₂]₂ or Rh₂(esp)₂, an oxidant (e.g., a hypervalent iodine reagent like PhI(OAc)₂ or a copper salt), and a nitrogen source. tandfonline.comnih.gov The mechanism often involves the formation of a metal-nitrenoid intermediate that subsequently inserts into a C-H bond. acs.org For the furo[2,3-b]pyridine scaffold, the electron-rich furan moiety presents a likely site for electrophilic C-H functionalization, potentially at the C-3 position. The directing effect of the carboxylic acid group at C-2 and the electronic influence of the pyridine nitrogen would play a significant role in determining the regioselectivity of the amination.

Below is a table summarizing typical conditions used for rhodium-catalyzed C-H amination of heterocyclic compounds, which could be adapted for the furo[2,3-b]pyridine core.

Table 1: Representative Conditions for Rhodium-Catalyzed C-H Amination of N-Heterocycles

Catalyst Nitrogen Source Oxidant / Additive Solvent Key Features
[RhCp*Cl₂]₂ Alkynes & Acetanilides AgSbF₅, Copper Acetate 2-methyl-2-butanol Forms indole (B1671886) structures via oxidative coupling. tandfonline.com
Rh₂(esp)₂ Sulfamate Esters PhI(OAc)₂, MgO Benzene High yields for intramolecular C-H insertion. nih.gov

C-H Borylation

Iridium-catalyzed C-H borylation is a premier method for converting C-H bonds into valuable boronate esters, which serve as versatile intermediates for subsequent cross-coupling reactions. rsc.org This methodology is highly effective for a wide range of aromatic and heteroaromatic substrates. orgsyn.org The regioselectivity of Ir-catalyzed borylation is primarily governed by steric factors, with functionalization typically occurring at the least hindered positions. orgsyn.org

For the furo[2,3-b]pyridine ring system, two distinct regions of reactivity exist. The electron-rich furan ring is susceptible to borylation, likely at the C-3 position. orgsyn.org Conversely, the electron-deficient pyridine ring presents a challenge, as the nitrogen's lone pair can coordinate to the iridium center, inhibiting the catalytic cycle. rsc.org However, the presence of a substituent at the C-2 position, such as the carboxylic acid in this compound, can mitigate this inhibition and potentially direct borylation to the C-6 or other positions on the pyridine ring. rsc.org

The reaction is typically performed using an iridium precursor, such as [Ir(COD)(OMe)]₂, a bidentate nitrogen-based ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). orgsyn.orgnih.gov

Table 2: General Conditions for Iridium-Catalyzed C-H Borylation of Heteroarenes

Catalyst Precursor Ligand Boron Source Solvent Temperature (°C) Key Findings
[Ir(COD)(OMe)]₂ dtbpy B₂Pin₂ THF 90 Effective for borylation at the 7-position of indoles. nih.gov
[Ir(OMe)(COD)]₂ dtbpy B₂Pin₂ or HBPin Hexane 50 High activity and regioselectivity controlled by sterics. orgsyn.org

These C-H activation strategies represent a modern and efficient approach to synthesizing derivatives of this compound, enabling the exploration of its chemical space for various applications.

Chemical Reactivity and Transformation Mechanisms of Furo 2,3 B Pyridine 2 Carboxylic Acid Systems

Ring System Reactivity and Site Selectivity

The furo[2,3-b]pyridine (B1315467) ring system, also known as 7-azabenzofuran, possesses a unique electronic character arising from the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the molecule's reactivity and the regioselectivity of various chemical transformations. The pyridine nitrogen atom exerts an electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution. uoanbar.edu.iq Conversely, the furan ring is inherently electron-rich and thus more susceptible to electrophilic attack.

Computational studies and experimental evidence have elucidated the site selectivity of the furo[2,3-b]pyridine core. Electrophilic substitution reactions, such as nitration and halogenation, are predicted to occur preferentially on the electron-rich furan ring. mdpi.com Specifically, the C3 position is often the most reactive site for electrophilic attack.

In contrast, nucleophilic substitution reactions are favored on the pyridine ring, particularly at the C4 and C6 positions (ortho and para to the nitrogen atom, respectively). uoanbar.edu.iqstackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Reaction Mechanisms of Core Modifications

Oxidation and Reduction Pathways

The furo[2,3-b]pyridine system can undergo both oxidation and reduction reactions, targeting different parts of the heterocyclic core.

Oxidation: Oxidation of the furo[2,3-b]pyridine ring system can occur at the pyridine nitrogen to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can also facilitate further functionalization at the C2 position. nih.gov In some cases, strong oxidizing agents can lead to the degradation of the furan ring. youtube.com

Reduction: The pyridine ring of the furo[2,3-b]pyridine system can be selectively reduced. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), can lead to the formation of tetrahydrofuro[2,3-b]pyridine derivatives. nih.gov This reduction saturates the pyridine ring, significantly altering the molecule's geometry and electronic properties. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the furan ring. youtube.com

Substitution Reactions

Substitution reactions are a key method for functionalizing the furo[2,3-b]pyridine core.

Electrophilic Substitution: As mentioned, electrophilic substitution primarily occurs on the furan ring. For example, formylation of furo[2,3-b]pyrroles, a related system, has been shown to occur at the 2-position. mdpi.comresearchgate.net Halogenation and nitration are also expected to favor the furan moiety, though the specific regioselectivity can be influenced by substituents already present on the ring system. researchgate.net

Nucleophilic Substitution: The pyridine ring is the primary site for nucleophilic attack. Halogenated furo[2,3-b]pyridines, particularly those with a halogen at the C4 or C6 position, readily undergo SNAr reactions with various nucleophiles such as amines, alkoxides, and thiolates. stackexchange.comnih.gov The reaction proceeds through a Meisenheimer intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the leaving group. stackexchange.com

Polycondensation and Dimerization Reactions

The bifunctional nature of certain furo[2,3-b]pyridine derivatives allows for their use as monomers in polymerization reactions. For instance, derivatives with reactive groups at both ends of the molecule can undergo polycondensation to form polymers with unique electronic and photophysical properties. researchgate.net The resulting polymers often possess extended conjugated systems, making them of interest for materials science applications. Dimerization reactions can also occur, particularly when attempting to form long-chain polymers, and can sometimes be a competing side reaction.

Nucleophilic Recyclization

Under certain conditions, the furo[2,3-b]pyridine ring system can undergo nucleophilic recyclization. This type of reaction often involves the attack of a strong nucleophile, leading to the opening of either the furan or the pyridine ring, followed by a subsequent intramolecular cyclization to form a new heterocyclic system. beilstein-journals.orgnih.gov For example, treatment of certain furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine (B178648) can lead to the opening of the furan ring and subsequent recyclization to form pyrazol-3-ones. beilstein-journals.orgnih.gov While this specific example is for a related system, it illustrates the principle of nucleophilic recyclization that can also be applicable to furo[2,3-b]pyridines under appropriate conditions.

Reactivity of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group at the C2 position of furo[2,3-b]pyridine-2-carboxylic acid is a versatile functional handle for a variety of chemical transformations. pressbooks.pub Its reactivity is generally typical of aromatic carboxylic acids, but can be influenced by the electronic nature of the fused ring system. libretexts.orglibretexts.org

Common reactions of the carboxylic acid moiety include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. nih.gov

Amide Formation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent such as T3P, leads to the formation of the corresponding amide. nih.govnih.gov This is a widely used reaction for the synthesis of biologically active molecules. nih.gov

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a key intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions. youtube.com

Decarboxylation: In some cases, furo[2,3-b]pyridine-2-carboxylic acids can undergo decarboxylation, particularly at high temperatures or in the presence of a suitable catalyst. nih.govresearchgate.net This reaction removes the carboxylic acid group and replaces it with a hydrogen atom.

The relative reactivity of carboxylic acid derivatives generally follows the order: acyl chloride > acid anhydride (B1165640) > ester ≈ carboxylic acid > amide. youtube.com This hierarchy allows for the interconversion of these functional groups. libretexts.orglibretexts.orgyoutube.com

Structure Activity Relationship Sar Studies in Furo 2,3 B Pyridine 2 Carboxylic Acid Analogues

Core Scaffold Modifications and their Influence on Biological Interactions

The specific arrangement of heteroatoms in the bicyclic core of Furo[2,3-b]pyridine-2-carboxylic acid is a fundamental determinant of its biological activity and target selectivity. Altering this core scaffold, even by shifting the position of a single atom, can profoundly change the molecule's interaction with biological targets.

Isosteric replacement, where one scaffold is swapped for another with similar physical and chemical properties, is a common strategy to enhance a drug candidate's selectivity and potency. nih.gov The furo[2,3-b]pyridine (B1315467) core itself has been successfully used as a hinge-binding template in kinase inhibitors, serving as an isosteric replacement for promiscuous azaindole scaffolds to improve the selectivity profile. nih.gov

SAR studies comparing various heterocyclic cores have demonstrated the unique properties of the furopyridine and related systems. For instance, in a search for phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment was conducted. nih.gov The investigation revealed that replacing scaffolds like pyrazolo[1,5-a]pyridine (B1195680) or 1H-benzo[d]imidazole with a pyrrolo[2,3-b]pyridine core—a close analogue to furopyridine—led to a significant increase in potency. nih.gov Conversely, scaffolds such as thieno[2,3-b]pyrazine (B153567) and indole (B1671886) resulted in inactive compounds, highlighting the critical role of the specific heteroaromatic system. nih.gov

The isomeric furo[3,2-b]pyridine (B1253681) scaffold provides another point of comparison. While structurally similar, this isomer has been identified as a privileged scaffold for entirely different targets, including highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This demonstrates that the precise arrangement of the furan (B31954) oxygen and pyridine (B92270) nitrogen atoms dictates the molecule's geometry and its ability to fit into specific binding pockets. researchgate.net

Core ScaffoldExample Biological Target/ActivityObserved Potency/SelectivitySource
Furo[2,3-b]pyridineCannabinoid-1 Receptor (CB1R)Effective orally active inverse agonists. nih.gov nih.gov
Pyrrolo[2,3-b]pyridinePhosphodiesterase 4B (PDE4B)Increased potency (IC50 = 0.48 μM) compared to other scaffolds. nih.gov nih.gov
Furo[3,2-b]pyridineCdc-like kinases (CLKs)Potent and highly selective inhibitors. nih.govresearchgate.net nih.govresearchgate.net
AzaindoleKinasesPromiscuous (less selective) kinase binding. nih.gov nih.gov
1H-Benzo[d]imidazolePhosphodiesterase 4B (PDE4B)~3-fold loss of activity (IC50 = ~2.4 μM) compared to pyrrolo[2,3-b]pyridine. nih.gov nih.gov

Impact of Substituents on this compound Analogues

While the core scaffold provides the foundational structure for biological activity, the substituents attached to it allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The nature, position, and orientation of these functional groups are critical variables in SAR studies.

Certain functional groups are frequently employed in medicinal chemistry to modulate the properties of a lead compound.

Trifluoromethyl (-CF₃): The trifluoromethyl group is a powerful modulator in drug design due to its high electronegativity, metabolic stability, and lipophilicity. nih.gov Its presence can enhance membrane permeability and improve binding selectivity. nih.govnih.gov In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the incorporation of a trifluoromethyl group on the amide side chain produced an active compound with a PDE4B IC₅₀ of 0.43 μM. nih.gov Similarly, trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives were identified as highly effective anticancer agents. mdpi.com

Halogens (F, Cl): Halogens are often used to alter electronic properties and occupy specific pockets within a binding site. Fluorine, in particular, can form beneficial hydrogen bonds. In one study on erianin (B49306) analogues, replacing a hydroxyl group with fluorine led to compounds with higher inhibitory activity against pyruvate (B1213749) carboxylase. rsc.org Computational docking revealed that the fluorine atom could form hydrogen bonds and fluorine bonds with key amino acid residues in the enzyme's active site, an interaction the corresponding chlorine analogue could not replicate. rsc.org In another example, fluorinated analogues of the natural product dictamnine, which contains a furoquinoline core, showed improved cardiac effects. researchgate.net However, the impact of halogens can be context-dependent, as some studies on general pyridine derivatives have found that halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov

Methoxy (B1213986) (-OCH₃): The methoxy group is another common substituent. In broad studies of pyridine derivatives, the presence of methoxy groups has been shown to enhance antiproliferative activity against various cancerous cell lines. nih.gov

Functional GroupExample Compound SeriesObserved Effect on ActivitySource
Trifluoromethyl (-CF₃)1H-pyrrolo[2,3-b]pyridine-2-carboxamidesProduced a potent compound (PDE4B IC₅₀ = 0.43 μM). nih.gov nih.gov
Difluoro (-F₂)1H-pyrrolo[2,3-b]pyridine-2-carboxamidesA 3,3-difluoroazetidine (B2684565) ring yielded a highly active and selective inhibitor (PDE4B IC₅₀ = 0.14 μM). nih.gov nih.gov
Fluorine (-F)Erianin AnaloguesReplacement of -OH with -F increased inhibitory activity due to enhanced binding interactions. rsc.org rsc.org
Chlorine (-Cl)Erianin AnaloguesLess active than fluorine analogue due to lack of specific hydrogen bonding. rsc.org rsc.org
Methoxy (-OCH₃)General Pyridine DerivativesGenerally enhances antiproliferative activity. nih.gov nih.gov

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of bonds (conformation) are critical for a molecule's ability to adopt the correct orientation for binding to a biological target.

The conformation of the carboxamide side chain in this compound analogues is a key area of investigation. In studies of the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, moving from a flexible secondary amide to a more constrained tertiary amide within a small ring (an azetidine) resulted in an approximately 10-fold increase in inhibitory activity against PDE4B. nih.gov This suggests that restricting the conformational freedom of the side chain pre-organizes the molecule into a more favorable binding conformation.

Computational Approaches to SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting SAR. These methods provide insights into the binding modes of ligands and help rationalize observed activity data.

Molecular docking studies are frequently used to visualize how a molecule fits into its target protein. For example, docking simulations of a potent 1H-pyrrolo[2,3-b]pyridine inhibitor (11h) showed that its core ring forms π–π stacking interactions with key phenylalanine and tyrosine residues in the PDE4B active site. nih.gov The model also showed the azetidine (B1206935) ring extending into the catalytic domain, thereby blocking enzyme access. nih.gov

In another instance, computational modeling was used to explain why fluorinated erianin analogues were more potent than chlorinated ones. rsc.org The simulation demonstrated that the fluorine atom's orientation allowed it to form specific hydrogen and fluorine bonds with lysine (B10760008) and glutamate (B1630785) residues, interactions that were not possible for the chlorine atom. rsc.org

Furthermore, molecular modeling can be used to build a hypothesis for binding when experimental structures are unavailable. A study on pyridine-2-carboxylic acid derivatives as NMDA receptor antagonists used comparative modeling to propose a binding geometry for the active compounds, helping to understand the pharmacological results. nih.gov These computational approaches allow for a rational design of new analogues by predicting which modifications are likely to improve binding affinity and biological activity.

Mechanistic Insights into Biological Interactions of Furo 2,3 B Pyridine 2 Carboxylic Acid Derivatives

Enzyme Inhibition Mechanisms

Derivatives of furo[2,3-b]pyridine (B1315467) have been investigated as inhibitors of a wide range of enzymes, particularly kinases. The core scaffold serves as a foundation for building molecules that can selectively fit into the ATP-binding sites of these enzymes, leading to the disruption of cellular signaling pathways.

Kinase Inhibition (e.g., AKT, EGFR, CAMKK2, IKKβ, PfGSK-3, Cdc7, B-Raf)

The furo[2,3-b]pyridine core is a recognized "privileged scaffold" that can be functionalized to achieve potent and selective kinase inhibition.

AKT Inhibition: Molecular docking studies have suggested that furo[2,3-b]pyridine derivatives can act as inhibitors of the serine/threonine kinase AKT1. These studies indicate a strong binding affinity for the enzyme, suggesting a mechanism that involves the disruption of critical cellular signaling pathways responsible for cell proliferation and survival. researchgate.net

EGFR Inhibition: Novel benzo-anellated furo[2,3-b]pyridines substituted with a 4-benzylamine have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR). Docking studies were performed to investigate the potential binding modes of these inhibitors within the kinase domain of EGFR. researchgate.net This research has led to the identification of dual inhibitors targeting both EGFR and the insulin-like growth factor receptor (IGF-1R), a key player in the development of cancer resistance to EGFR inhibitors. researchgate.net

CAMKK2 Inhibition: The furo[2,3-b]pyridine scaffold is a core component in the development of potent inhibitors for Ca2+/calmodulin-dependent protein kinase kinase 2 (CAMKK2). Synthetic strategies have been developed to create diversity around this core, allowing for the exploration of structure-activity relationships (SAR). Preliminary SAR, kinase selectivity data, and X-ray crystallography have helped elucidate the binding mode of these inhibitors.

IKKβ, PfGSK-3, and Cdc7 Inhibition: Detailed research findings focusing specifically on the mechanistic interactions of Furo[2,3-b]pyridine-2-carboxylic acid derivatives with IKKβ, PfGSK-3, and Cdc7 kinases were not available in the searched sources. While related heterocyclic systems like thieno[2,3-b]pyridines have been studied for PfGSK-3 inhibition, specific data for the furo[2,3-b]pyridine scaffold is not present.

B-Raf Inhibition: The furo[2,3-c]pyridine (B168854) scaffold, an isomer of furo[2,3-b]pyridine, has been developed from initial hits into highly potent and selective inhibitors of B-Raf kinase. This evolution highlights the utility of the furopyridine core in targeting this key oncogene.

Table 1: Furo[2,3-b]pyridine Derivative Kinase Inhibition Data

Derivative Class Target Kinase Activity / Finding
Furo[2,3-b]pyridine derivatives AKT1 Strong binding affinity suggested by molecular docking studies. researchgate.net
Benzo-anellated furo[2,3-b]pyridines EGFR / IGF-1R Identified as potential dual inhibitors. researchgate.net
Furo[2,3-c]pyridine indanone oximes B-Raf Evolved into highly potent and selective inhibitors.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

While related fused heterocyclic systems like furo[2,3-d]pyrimidines are known to be potent inhibitors of DHFR and TS, specific research detailing the mechanistic action of this compound derivatives as direct inhibitors of these enzymes was not available in the searched sources. Studies have synthesized larger, angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines from furo[2,3-b]pyridine precursors and tested them against DHFR and TS, but this represents a different chemical entity.

Phosphoinositide Specific-Phospholipase C (PLC-γ) Enzyme Inhibition

Furo[2,3-b]pyridine derivatives have been investigated as potential inhibitors of phosphoinositide-specific phospholipase C (PLC). Molecular modeling studies of related thieno[2,3-b]quinolones, which share structural similarities, have provided insights into the potential binding mechanism. These models suggest that hydrogen bonding interactions with key amino acid residues such as His356, Glu341, Arg549, and Lys438 are crucial for inhibition. Additionally, the occupation of a lipophilic pocket by moieties like a phenyl carboxamide is believed to contribute to the binding and inhibitory activity.

Receptor Binding and Modulation

Beyond enzyme inhibition, furo[2,3-b]pyridine derivatives have been designed to interact with specific cell surface receptors, acting as either activators (agonists) or blockers (inverse agonists/antagonists).

Toll-like Receptor 8 (TLR8) Agonism

No specific research findings were available in the searched sources regarding the agonistic activity of this compound derivatives at the Toll-like Receptor 8 (TLR8). Studies on related isomers, such as furo[2,3-c]pyridines and furo[2,3-c]quinolines, have shown them to be pure TLR8 agonists, but this activity has not been documented for the furo[2,3-b]pyridine scaffold.

Cannabinoid Receptor (CB1R) Inverse Agonism

Derivatives based on the furo[2,3-b]pyridine scaffold have been synthesized and evaluated as inverse agonists for the Cannabinoid-1 receptor (CB1R). Inverse agonists bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. The development of these compounds has involved detailed structure-activity relationship (SAR) studies to optimize their binding affinities and efficacy as orally active modulators of the CB1R.

Table 2: Furo[2,3-b]pyridine Derivative Receptor Modulation Data

Derivative Class Target Receptor Modulatory Action
Furo[2,3-b]pyridine scaffolds Cannabinoid Receptor 1 (CB1R) Inverse Agonism

Melatonin (B1676174) Receptor Ligand Interactions

The furo[2,3-b]pyridine scaffold has been investigated as a core structure for the development of melatonin receptor ligands. Melatonin, a neurohormone, modulates various physiological processes through its interaction with two high-affinity G-protein coupled receptors, MT1 and MT2. The development of selective ligands for these receptors is a key objective in the treatment of sleep disorders, circadian rhythm disturbances, and mood disorders.

In the pursuit of novel melatonin analogues, researchers have synthesized derivatives of both furo[2,3-b]pyridine and its isomer, furo[2,3-c]pyridine. These efforts aim to leverage the structural features of the furopyridine core to achieve potent and selective binding to melatonin receptors. The presence of a C-2 binding site on melatonin receptors has been identified as crucial for potency, prompting the synthesis of furopyridine analogues with substitutions at this position.

While direct studies on this compound as a melatonin ligand are not extensively reported, research on related furopyridine derivatives provides valuable insights. For instance, a study on 2-substituted furo[3,2-b]pyridine (B1253681) derivatives explored the impact of the C2-aryl group on melatoninergic activity. nih.gov The investigation revealed that the steric hindrance and conformation of the substituent at the C2-position significantly influence the molecule's selectivity and activity profile for the MT1 and MT2 receptors. nih.gov Notably, the introduction of a 1-naphthyl substituent resulted in a compound with high selectivity, exhibiting a MT1/MT2 Ki ratio of approximately 150 (MT1 Ki = 198 nM, MT2 Ki = 1.3 nM). nih.gov

These findings underscore the potential of the furopyridine scaffold in designing selective melatonin receptor modulators. The carboxylic acid moiety at the 2-position of the furo[2,3-b]pyridine core could serve as a key interaction point or a handle for further functionalization to fine-tune binding affinity and selectivity for the melatonin receptors.

Table 1: Melatonin Receptor Binding Affinities of a Representative Furo[3,2-b]pyridine Derivative

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (MT1/MT2 Ratio)
2-(1-naphthyl)furo[3,2-b]pyridine derivativeMT1198 nM~150
MT21.3 nM

Data sourced from a study on 2-arylfuro[3,2-b]pyridines, as direct data for this compound derivatives was not available in the provided search results. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor 4 (M4) Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor 4 (M4) are of significant interest for the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. nih.gov These modulators bind to a site topographically distinct from the orthosteric site for the endogenous ligand acetylcholine, offering the potential for enhanced receptor subtype selectivity and a more favorable side-effect profile compared to traditional agonists. nih.gov

While direct evidence for this compound derivatives as M4 PAMs is limited in the available literature, research into structurally related compounds highlights the potential of the furopyridine core in this area. A "tie-back" strategy has been employed to develop novel tricyclic M4 PAMs by modifying the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. nih.govnih.gov This approach led to the discovery of a potent M4 PAM chemotype containing an 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine core. acs.org In this tricyclic system, the furan (B31954) ring is derived from a furo[2,3-b]pyridine precursor, specifically ethyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate. nih.gov

The synthesis of these complex molecules involves the initial formation of the furo[2,3-b]pyridine ring, followed by the construction of the pyrimidine (B1678525) ring. nih.govacs.org The resulting tricyclic compounds have demonstrated low nanomolar potency against the human M4 receptor. acs.org This indicates that the furo[2,3-b]pyridine moiety can be effectively incorporated into larger molecular frameworks to achieve high-affinity binding to the allosteric site of the M4 receptor. The carboxylic acid group in the parent compound could potentially be utilized as a synthetic handle to build such complex, polycyclic structures.

Table 2: Activity of a Tricyclic M4 PAM Derived from a Furo[2,3-b]pyridine Precursor

Compound CoreTarget ReceptorPotency
8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amineHuman M4Low nanomolar

This data is based on a structurally related tricyclic system, as direct data for this compound derivatives was not available in the provided search results. acs.org

Other Biological Target Interactions (e.g., Histidine Kinase, Hsp90, TGF-βR1)

The furo[2,3-b]pyridine scaffold has been explored as a template for inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov However, specific studies detailing the interaction of this compound derivatives with Histidine Kinase, Heat shock protein 90 (Hsp90), or Transforming growth factor-β receptor 1 (TGF-βR1) are not prominently featured in the reviewed literature. Research on closely related heterocyclic systems, such as furo[2,3-d]pyrimidines, provides some context for the potential kinase inhibitory activity of furopyridine-based compounds. Furo[2,3-d]pyrimidine (B11772683) derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. nih.gov

While direct inhibition of Hsp90 by furo[2,3-b]pyridine derivatives is not documented in the provided sources, various other heterocyclic compounds, such as coumarin (B35378) derivatives, have been reported as Hsp90 inhibitors. mdpi.com Similarly, the development of TGF-βR1 inhibitors has focused on a variety of scaffolds, including pyridine (B92270) and pyrazole (B372694) derivatives, but specific examples based on the this compound core are lacking in the available research. mdpi.com The absence of specific data for these targets suggests that the therapeutic potential of this compound derivatives in these areas remains largely unexplored. Further research is warranted to investigate the inhibitory activity of this compound class against Histidine Kinase, Hsp90, and TGF-βR1.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between small molecules and their biological targets at an atomic level. These techniques are frequently employed in the study of furo[2,3-b]pyridine derivatives to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors.

For instance, in the development of inhibitors for Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, molecular docking studies have been performed on furopyridine derivatives. mdpi.comnih.gov One such study investigated ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, which was identified as an active inhibitor of CDK2 with an IC50 value of 0.93 µM. mdpi.com The docking analysis suggested that this compound adopts a binding mode similar to that of a reference inhibitor within the active site of the CDK2 enzyme. mdpi.com

In a separate study, a series of novel furo[2,3-b]indol-3a-ol derivatives, which share a fused heterocyclic system with the furo[2,3-b]pyridine core, were synthesized and evaluated as potential CDK2 inhibitors. nih.gov In silico screening, including molecular docking and MD simulations, was used to investigate protein-ligand interactions and assess the stability of the most favorable conformations. nih.gov These computational analyses revealed that the designed compounds have the potential to be viable candidates for further development as anticancer drugs. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including furo[2,3-b]pyridine-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and furan (B31954) rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The carboxylic acid proton, being highly deshielded, is expected to produce a broad singlet at a much lower field, often in the range of δ 12-13 ppm. The specific chemical shifts and coupling constants of the aromatic protons provide crucial information about their relative positions on the fused ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically around δ 165–170 ppm. The carbons within the fused aromatic furan and pyridine rings resonate in the approximate range of δ 110–150 ppm. The precise chemical shifts help to distinguish between the different carbon environments within the heterocyclic system. For instance, in related pyridine derivatives, the carbon atoms directly bonded to nitrogen or oxygen atoms exhibit higher chemical shifts due to the electronegativity of these heteroatoms. libretexts.org

Interactive Data Table: Representative NMR Data for Furo[2,3-b]pyridine (B1315467) Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H7.0 - 8.5MultipletAromatic protons on pyridine and furan rings
¹H12.0 - 13.0Broad SingletCarboxylic acid proton
¹³C110 - 150-Carbons of the fused furan and pyridine rings
¹³C165 - 170-Carbonyl carbon of the carboxylic acid

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons on the pyridine and furan rings, confirming their neighboring relationships. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This is a highly sensitive technique that allows for the direct assignment of carbon resonances based on their attached, and often already assigned, protons. columbia.eduemerypharma.com

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion.

For this compound (molecular formula C₈H₅NO₃), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a measured mass-to-charge ratio (m/z) that is very close to the calculated exact mass of 164.03423 Da. nih.govuni.lu This high degree of accuracy allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence for a crystalline solid by mapping the electron density of the atoms in three-dimensional space. nih.gov To perform this analysis, a suitable single crystal of this compound is required.

The resulting crystal structure would confirm the planarity of the fused furo[2,3-b]pyridine ring system and provide precise bond lengths and angles for all atoms in the molecule. nih.gov Furthermore, it would reveal the conformation of the carboxylic acid group relative to the heterocyclic core and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, that dictate the packing of the molecules in the crystal lattice. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. libretexts.org A sharp and intense absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear in the range of 1680-1760 cm⁻¹. libretexts.orglibretexts.org Absorptions due to C=C and C=N stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations of the furan ring and the carboxylic acid would be observed in the 1000-1300 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C=O stretch (Carboxylic Acid)1680 - 1760Strong, Sharp
C=C and C=N stretch (Aromatic)1450 - 1600Medium to Strong
C-O stretch (Furan/Carboxylic Acid)1000 - 1300Medium to Strong

Correlation of Spectroscopic Data with Quantum Chemical Calculations

To further refine the interpretation of experimental spectroscopic data, quantum chemical calculations can be employed. Using methods like Density Functional Theory (DFT), theoretical NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions can be calculated for the proposed structure of this compound.

By comparing the calculated spectra with the experimental data, a strong correlation provides a high level of confidence in the structural assignment. Discrepancies between the calculated and experimental data can sometimes point to subtle structural features or environmental effects that were not initially considered. This integrated approach of combining experimental spectroscopy with theoretical calculations represents a powerful strategy for the comprehensive structural elucidation of complex organic molecules.

Applications and Future Directions in Furo 2,3 B Pyridine 2 Carboxylic Acid Research

Utility in Medicinal Chemistry Lead Optimization and Drug Discovery Research

The furo[2,3-b]pyridine (B1315467) scaffold, of which Furo[2,3-b]pyridine-2-carboxylic acid is a key derivative, is recognized as a "privileged structure" in drug development due to its diverse biological activities. researchgate.net This core is increasingly utilized for the creation of various drug candidates, attracting significant attention as a valuable pharmacophore in multiple therapeutic areas. researchgate.net

A critical application of the furo[2,3-b]pyridine core is as an isosteric replacement for other hinge-binding motifs, such as the 7-azaindole (B17877) scaffold, in the design of protein kinase inhibitors. nih.gov Kinases are a vital class of drug targets, and modifying the interactions between an inhibitor and the enzyme's hinge region can enhance selectivity without compromising potency. nih.gov The furo[2,3-b]pyridine core, with its electron-deficient pyridine (B92270) ring and electron-rich furan (B31954) ring, serves as a versatile template for this purpose. nih.gov The development of scalable synthetic routes to access this core has enabled extensive structure-activity relationship (SAR) studies, which are fundamental to lead optimization. nih.govpatsnap.com

Lead optimization is an iterative process of refining a compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comyoutube.com Research on derivatives of the furo[2,3-b]pyridine scaffold demonstrates this principle in action. For instance, a series of inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold were developed for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov Through structural modifications, researchers were able to significantly improve the potency and pharmacokinetic profile of the lead compounds. nih.gov

Similarly, derivatives of the related thieno/furo[2,3-b]pyridine scaffold have been designed and synthesized to target Focal Adhesion Kinase (FAK), which is implicated in cancer cell survival and proliferation. nih.gov These studies highlight the scaffold's potential in oncology.

Table 1: Selected Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry

Scaffold/Compound Target Key Findings Reference
Dihydrofuro[2,3-b]pyridine derivative (Compound 38) IRAK4 Maintained excellent biochemical potency (IC₅₀ = 7.3 nM) with improved clearance and oral bioavailability. nih.gov
Furo[2,3-b]pyridine derivative (Compound 4c) FAK Potently inhibited FAK enzyme (IC₅₀ = 50.98 nM) and displayed significant anti-proliferative activity. nih.gov

Role as Chemical Probes in Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. While direct research on this compound as a chemical probe is emerging, studies on its isomer, the furo[3,2-b]pyridine (B1253681) core, underscore the potential of this heterocyclic family. The furo[3,2-b]pyridine scaffold has been identified as a novel template for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov This work demonstrates that the furopyridine framework can be systematically modified to produce tool compounds that can interrogate complex cellular processes with high precision. nih.gov The successful application of the isomeric scaffold suggests a promising future direction for this compound and its derivatives as chemical probes in other biological systems. nih.gov

Emerging Synthetic Methodologies and Reactivity Patterns

The advancement of research into this compound and its analogues is heavily reliant on the development of efficient and versatile synthetic routes. A significant breakthrough has been the establishment of a concise, four-step, and scalable synthesis that provides access to a furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions, suitable for cross-coupling reactions. nih.gov

This methodology begins with 2,5-dichloronicotinic acid and proceeds through the following key steps:

Esterification: Conversion of the starting acid to its tert-butyl ester. nih.gov

Tandem SNAr-Cyclization: A reaction with tert-butyl 2-hydroxyacetate, deprotonated with sodium hydride, affords the fused furo[2,3-b]pyridine ring system in excellent yield. nih.gov

Deprotection and Decarboxylation: Treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl ester and results in decarboxylation. nih.gov

Functionalization: The resulting alcohol can be converted to a triflate, providing a handle for further derivatization via palladium-mediated coupling reactions. nih.gov

Notably, the first three steps of this route can be performed on a gram scale without requiring column chromatography, highlighting its practicality for medicinal chemistry programs. nih.gov

The reactivity of the furo[2,3-b]pyridine system is characterized by the "activated" nature of substituents on the pyridine ring, which allows for displacement by nucleophiles. researchgate.net Other emerging synthetic approaches include the Groebke–Blackburn–Bienaymé multicomponent reaction to create fused heterocyclic systems, which has been adapted to produce furo[2,3-c]pyridines and could inspire novel routes to the [2,3-b] isomer. acs.org The study of how different N-nucleophiles react with related furopyranone systems also provides insight into potential reactivity patterns and recyclization reactions that could be harnessed for novel syntheses. beilstein-journals.org

Computational Chemistry in Rational Design of Furo[2,3-b]pyridine Analogues

Computational chemistry is an indispensable tool in modern drug discovery, accelerating the rational design of new molecules. patsnap.com In the context of furo[2,3-b]pyridine research, computational methods are employed to understand molecular interactions and predict biological activity.

Molecular docking studies have been crucial in elucidating the possible binding modes of furo[2,3-b]pyridine derivatives within the active sites of target proteins. For example, in the development of Focal Adhesion Kinase (FAK) inhibitors, docking was used to rationalize the observed biological activity and guide further structural modifications for improved potency. nih.gov

Furthermore, computational techniques are used to analyze the fundamental electronic properties of these heterocyclic systems. Density Functional Theory (DFT) calculations, such as those at the APF-D/6-311++G(d,p) level of theory, have been used to study proton migration and analyze frontier molecular orbitals (HOMO and LUMO) in related pyridine carboxylic acid structures. rsc.org Such analyses help in understanding the reactivity and intermolecular interactions that govern the behavior of these molecules. rsc.org Semi-empirical MO calculations (AM1) have also been used to compare the stability and electronic properties of different furopyrrole isomers, providing insights that are applicable to the analogous furopyridine systems. mdpi.com These computational approaches provide a structural basis for the rational design of new analogues with enhanced therapeutic potential. nih.gov

Review of Recent Advances in Furo[2,3-b]pyridine Chemistry

The field of furo[2,3-b]pyridine chemistry is dynamic, with recent advances expanding its synthetic accessibility and therapeutic applications. A primary driver of progress is the development of robust synthetic strategies that allow for rapid and large-scale production of the core scaffold, thereby facilitating extensive medicinal chemistry efforts. nih.gov

Recent research has successfully identified the furo[2,3-b]pyridine scaffold as a promising starting point for developing inhibitors against new and challenging biological targets. This includes potent inhibitors of IRAK4 for inflammatory diseases and FAK for oncology. nih.govnih.gov The scaffold is also being explored for activity against infectious diseases, with some derivatives showing promise against drug-resistant strains of mycobacteria, the causative agent of tuberculosis. researchgate.net

The functionalization of the furo[2,3-b]pyridine core continues to be a fertile area of research. Studies on creating more complex, polycondensed derivatives are a rapidly developing line of inquiry, as these new structures often exhibit novel biological properties. researchgate.net The synthesis of new triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds via post-modification of multicomponent reaction products exemplifies the innovative approaches being taken to expand the chemical space around the parent furopyridine system. acs.org These collective efforts underscore the sustained interest in this compound and its analogues as a platform for discovering new medicines and exploring fundamental chemical reactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Furo[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 371945-06-1) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative . Optimization involves controlling temperature (e.g., reflux in aqueous HCl) and solvent selection (e.g., ethanol/water mixtures). Purification often requires recrystallization or column chromatography to remove unreacted esters or amines.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm ring substitution patterns and functional groups (e.g., carboxylic acid resonance at δ ~12 ppm) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~342°C for related esters) and decomposition profiles .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays to identify inhibition at µM concentrations .
  • Antitumor Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility Testing : Measure logP values (estimated ~1.32 for ethyl ester derivatives) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Furo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% via HPLC) to rule out impurities as confounding factors .
  • Assay Standardization : Compare results across multiple cell lines (e.g., primary vs. immortalized) and control for batch-to-batch variability in reagents .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thieno[2,3-b]pyridines) to identify trends in substituent effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxylic acid to ester or amide derivatives (e.g., ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Formulation : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility (e.g., for intravenous administration) .
  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., oxidation at the furan ring) and guide structural modifications .

Q. How do substituents on the furopyridine core influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce halogens (e.g., Br at position 5) to enhance electrophilicity and target binding affinity, as seen in pyrrolo[2,3-b]pyridine analogs .
  • Amino Substitutions : Add amino groups at position 3 to enable hydrogen bonding with kinase ATP pockets, mimicking 3-aminothieno[2,3-b]pyridine inhibitors .
  • Steric Effects : Use computational modeling (e.g., molecular docking) to predict clashes with target proteins and prioritize small substituents (e.g., methyl over phenyl) .

Q. What advanced synthetic methods enable functionalization of the furopyridine scaffold?

  • Methodological Answer :

  • Bromination : Use NBS (N-bromosuccinimide) in DMF to introduce bromine at position 5, enabling subsequent Suzuki-Miyaura cross-coupling .
  • Carboxylic Acid Activation : Convert the acid to acyl chlorides (SOCl2_2) for amide bond formation with amines, critical for prodrug development .
  • Cycloaddition Reactions : Explore [3+2] cycloadditions with nitrile oxides to generate fused heterocycles, expanding chemical diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Furo[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.